4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 2-cyanophenyl substituent at the 4-position of the pyrrolidine ring. The Boc group enhances solubility and stability during synthetic processes, making this compound a valuable intermediate in medicinal chemistry, particularly for peptide synthesis or prodrug development. The ortho-cyanophenyl substituent introduces steric and electronic effects that may influence reactivity, binding affinity, and physicochemical properties compared to analogs with other substituents or positional isomers .
Properties
IUPAC Name |
4-(2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-7-5-4-6-11(12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWWHVJMCKAYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidine ring, a cyanophenyl group, and a tert-butoxycarbonyl (Boc) protecting group, which contribute to its reactivity and interaction with biological systems. The following sections detail its synthesis, biological mechanisms, and research findings.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amino acid derivatives.
- Introduction of the Cyanophenyl Group : Utilizes nucleophilic substitution reactions with cyanophenyl halides.
- Protection with Boc Group : Implemented using di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like triethylamine.
The biological activity of this compound is primarily attributed to its structural components:
- Cyanophenyl Group : Engages in π-π interactions, enhancing binding to various molecular targets.
- Pyrrolidine Ring : Facilitates hydrogen bonding and hydrophobic interactions, potentially modulating enzyme or receptor activity.
Biological Activities
Research indicates several significant biological activities associated with this compound:
1. Antioxidant Activity
Studies have demonstrated that derivatives containing carboxylic acid functionalities exhibit notable antioxidant properties. For instance, complexes formed with this compound have shown effective free radical scavenging abilities against various radicals such as DPPH and nitric oxide radicals .
2. Cytotoxicity
In vitro assessments reveal that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For example, ruthenium complexes incorporating similar functionalities have shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic application in oncology .
3. DNA/Protein Interactions
Research has highlighted the ability of this compound to bind to DNA and proteins, which is crucial for understanding its potential as a therapeutic agent. Studies employing fluorescence spectroscopy have shown that it can effectively interact with bovine serum albumin (BSA), quenching its fluorescence in a static quenching mode .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
Comparison with Similar Compounds
Key Observations:
- Bromo vs.
- Para-substituted analogs (e.g., 4-bromophenyl) exhibit minimal steric interference, favoring planar molecular geometries .
Preparation Methods
Boc Protection of Pyrrolidine-3-Carboxylic Acid
The introduction of the Boc group is typically the first step to protect the secondary amine of pyrrolidine-3-carboxylic acid. A method adapted from Ambeed (2020) involves reacting pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, a solution of pyrrolidine-3-carboxylic acid (1.0 g, 8.5 mmol) and di-tert-butyl dicarbonate (1.86 g, 8.5 mmol) in dioxane with 1 N NaOH (5 mL) at room temperature for 12 hours yields 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. This intermediate is critical for subsequent functionalization.
Introduction of the 2-Cyanophenyl Group
The 2-cyanophenyl moiety is introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling. A microwave-assisted approach reported by Ambeed (2020) demonstrates the efficacy of aryl halide intermediates. For instance, reacting 6-((6-bromo-1H-triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline with 3-pyrrolidinecarboxylic acid under microwave irradiation at 120°C for 1 hour in n-butanol with potassium carbonate achieves a 39% yield. Adapting this method, the brominated pyrrolidine-Boc intermediate could undergo substitution with 2-cyanophenylboronic acid via Suzuki-Miyaura coupling using palladium catalysts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylacetamide (DMA) facilitate nucleophilic substitutions at elevated temperatures (120°C). Conversely, microwave irradiation in n-butanol reduces reaction times from hours to minutes while maintaining yields.
Catalytic Systems
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) of analogous compounds reveals distinct peaks for the Boc group (δ 1.43 ppm, singlet) and pyrrolidine protons (δ 2.72–4.44 ppm, multiplet). The 2-cyanophenyl group exhibits aromatic signals at δ 7.5–8.5 ppm.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and acetonitrile/water gradient confirms purity >95%. Retention times vary based on mobile phase composition, with the target compound eluting at ~12 minutes under standard conditions.
Challenges and Mitigation Strategies
Stereochemical Control
Racemization during synthesis is mitigated by using chiral auxiliaries or enantioselective catalysts. For example, (3R,4S) configuration is preserved by conducting reactions at low temperatures (-20°C) and avoiding strong acids post-Boc protection.
Yield Improvement
Low yields in coupling reactions (e.g., 39%) are addressed by optimizing catalyst loading (5–10 mol%) and employing excess aryl boronic acid (1.5 equiv).
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.3–8.1 ppm for the cyanophenyl group; Boc methyl signals at δ 1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: ~331.3 g/mol) and detects fragmentation patterns.
- IR Spectroscopy : Stretching frequencies for C≡N (~2240 cm⁻¹) and carbonyl groups (Boc C=O at ~1680 cm⁻¹) validate functional groups .
How can stereochemical inconsistencies in NMR data be resolved?
Q. Advanced
- 2D NMR Techniques : NOESY or ROESY experiments identify spatial proximities between protons, clarifying axial/equatorial substituent orientations on the pyrrolidine ring.
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm stereochemistry .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to assess optical purity .
What in vitro assays are suitable for evaluating its biological activity?
Q. Advanced
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa or MCF-7) .
- Cytotoxicity : MTT or resazurin assays (IC₅₀ determination) in dose-response studies (1–100 µM range) .
Note : Include controls (e.g., staurosporine for apoptosis) and validate target engagement via Western blotting or SPR .
How can computational modeling predict its drug-likeness?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., COX-2 or EGFR). Parameterize the cyanophenyl group’s π-π interactions and Boc-group hydrogen bonding .
- ADMET Prediction : Tools like SwissADME calculate logP (aim for 1–3), topological polar surface area (<140 Ų), and CYP450 inhibition risks.
- MD Simulations : GROMACS or AMBER assess stability in lipid bilayers (e.g., POPC membranes) to predict bioavailability .
How to address discrepancies in reported solubility and stability data?
Q. Advanced
- Solubility Profiling : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use nephelometry for quantification and compare with PubChem data .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the Boc group, requiring pH-controlled formulations .
- Inter-laboratory Validation : Collaborate with independent labs to replicate results, ensuring analytical method harmonization (e.g., USP guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
